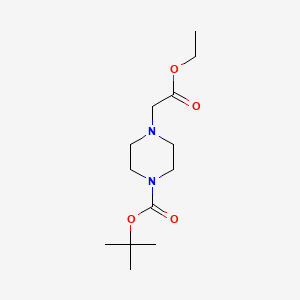

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-14-6-8-15(9-7-14)12(17)19-13(2,3)4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRNREIEPIQCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624743 | |

| Record name | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209667-59-4 | |

| Record name | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate CAS number

An In-depth Technical Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

CAS Number: 209667-59-4

This technical guide provides a comprehensive overview of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a functionalized piperazine derivative. The information presented is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document covers the compound's chemical properties, a detailed experimental protocol for its synthesis, its known biological activities, and potential applications.

Chemical and Physical Properties

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a building block used in organic synthesis. Its properties, as computed by PubChem, are summarized below.[1]

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | PubChem[1] |

| Molecular Formula | C₁₃H₂₄N₂O₄ | PubChem[1] |

| Molecular Weight | 272.34 g/mol | PubChem[1] |

| CAS Number | 209667-59-4 | PubChem[1] |

| InChIKey | BWRNREIEPIQCOI-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCOC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis and Characterization

The synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, and the compound has been characterized by FT-IR, ¹H & ¹³C NMR, and LCMS spectroscopic studies. Its structure was further confirmed by single crystal X-ray diffraction analysis.[[“]]

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of similar piperazine-1-carboxylate derivatives, which can be adapted for the title compound. This specific protocol describes the synthesis of the closely related tert-butoxy analogue.[3][4]

Materials:

-

N-Boc-piperazine

-

Ethyl bromoacetate (in place of tert-butyl bromoacetate for the title compound)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium hydrogen carbonate solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-piperazine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous THF.

-

Add ethyl bromoacetate (2.0 equivalents) dropwise to the solution at ambient temperature.

-

Stir the reaction mixture at 60 °C overnight.

-

After cooling to room temperature, add a saturated solution of sodium hydrogen carbonate.

-

Extract the aqueous layer with ethyl acetate three times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or crystallization.

Characterization Data

While the abstract of a key study confirms that full characterization was performed, the specific spectral data is not publicly available.[[“]] For illustrative purposes, the characterization data for the related tert-butoxy analogue is provided below.[3]

| Analysis | Data for tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate[3] |

| ¹³C NMR (101 MHz, CDCl₃) | δ = 28.3, 28.6 (2 × tBu), 52.8 (NCH₂), 60.1 (NCH₂), 79.8, 81.4 (2 × Cquart), 154.8 (C=O) |

| MS (ESI+) | m/z = 323 (11) [M+Na]⁺, 301 (100) [M+H]⁺ |

A study confirmed that the crystal structure of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions.[[“]]

Biological Activity and Applications

Antimicrobial Activity

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its hydrazide derivative have been evaluated for their biological activities and were found to be moderately active against several microorganisms, indicating potential antibacterial and antifungal properties.[[“]]

Application in PROTACs

The piperazineacetic acid moiety is a valuable linker in the development of Proteolysis Targeting Chimeras (PROTACs). The title compound can be readily hydrolyzed to 4-Boc-1-piperazineacetic acid.[5] This carboxylic acid derivative serves as a linker that connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[5]

Diagrams

Synthesis Workflow

The diagram below illustrates the likely synthetic pathway for Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate based on established methods for similar compounds.

Caption: Synthetic scheme for the target compound.

Role in PROTAC Synthesis

The following diagram shows the logical relationship of how the title compound can be converted and utilized as a linker in a generic PROTAC molecule.

Caption: Pathway to a PROTAC using the derived linker.

References

Technical Guide: tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and its application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a piperazine derivative functionalized with a tert-butyloxycarbonyl (Boc) protecting group and an ethyl acetate moiety. These features make it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₂O₄ | PubChem[1] |

| Molecular Weight | 272.34 g/mol | PubChem[1] |

| Exact Mass | 272.17360725 Da | PubChem[1] |

| IUPAC Name | tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | PubChem[1] |

| CAS Number | 209667-59-4 | PubChem[1] |

| Topological Polar Surface Area | 59.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis Protocol

The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can be achieved via a nucleophilic substitution reaction. The following protocol is based on the synthesis of the analogous tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate and is adapted for the ethoxy derivative.[2]

Reaction Scheme:

Materials:

-

N-Boc-piperazine

-

Ethyl bromoacetate

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium hydrogen carbonate solution

-

Ethyl acetate

-

Petroleum ether

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-piperazine and triethylamine in anhydrous THF in a round-bottom flask.

-

Add ethyl bromoacetate dropwise to the solution at ambient temperature.

-

Stir the reaction mixture at 60°C overnight.

-

After cooling to room temperature, add a saturated solution of sodium hydrogen carbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to yield the final product as a solid.

Application in PROTACs

This molecule is frequently utilized as a linker in the development of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4]

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[4][5] The linker's length and chemical properties are critical for the proper formation of a ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI.[6][] Saturated heterocycles like piperazine are incorporated into linkers to enhance their properties.[4]

PROTAC Mechanism Workflow:

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the crucial role of the linker.

References

- 1. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | C13H24N2O4 | CID 22321826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. explorationpub.com [explorationpub.com]

- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Data

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a bifunctional molecule featuring a piperazine core with a protected amine (Boc group) and an ethyl ester moiety. This structure makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics.

Table 1: Core Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₄N₂O₄ | [1] |

| Molecular Weight | 272.34 g/mol | [1] |

| CAS Number | 209667-59-4 | [1] |

| Appearance | White to off-white powder or solid | Commercial Suppliers |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in organic solvents such as ethyl acetate and tetrahydrofuran. | Inferred from synthesis protocols |

Synonyms: 1-Boc-4-(ethoxycarbonylmethyl)piperazine, Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate, tert-Butyl 4-((ethoxycarbonyl)methyl)piperazine-1-carboxylate.[1]

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is typically achieved through the nucleophilic substitution of a halo-acetic acid ester with N-Boc-piperazine. A general and adaptable experimental protocol is provided below, based on the synthesis of a closely related analog.

Experimental Protocol: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

This protocol is adapted from the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

Materials:

-

N-Boc-piperazine

-

Ethyl bromoacetate

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve N-Boc-piperazine (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF.

-

To this stirred solution, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir overnight.

-

After cooling to room temperature, add a saturated solution of sodium bicarbonate to quench the reaction.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Logical Workflow for Synthesis

Caption: A streamlined workflow for the synthesis of the target compound.

Reactivity and Chemical Behavior

The chemical reactivity of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is primarily governed by the N-Boc protecting group and the ester functionality.

-

N-Boc Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperazine nitrogen. It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. However, it can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to liberate the free secondary amine. This selective deprotection is a cornerstone of its utility in multi-step syntheses.

-

Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Piperazine Core: The piperazine ring can be a site for further functionalization, although the presence of the electron-withdrawing Boc group can influence its reactivity.

Applications in Drug Discovery and Development

The unique bifunctional nature of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate makes it a valuable building block in the synthesis of a wide array of pharmaceutical compounds.

Role as a Linker in PROTACs

One of the most significant applications of this molecule is as a component of linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The piperazine moiety provides a flexible yet constrained scaffold that can be incorporated into the linker connecting the target protein binder and the E3 ligase ligand. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation to connect to other parts of the PROTAC molecule.

Conceptual Signaling Pathway for a PROTAC

Caption: The general mechanism of action for a PROTAC utilizing a linker.

Intermediate in the Synthesis of Bioactive Molecules

The piperazine scaffold is a common feature in many biologically active compounds due to its ability to modulate physicochemical properties such as solubility and basicity, and to interact with biological targets. Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serves as a versatile starting material for the synthesis of:

-

Enzyme Inhibitors: The piperazine ring can be a key pharmacophore in inhibitors of enzymes such as kinases and proteases.

-

Receptor Antagonists: Derivatives of this compound can be synthesized to act as antagonists for various G-protein coupled receptors (GPCRs).

Spectroscopic Data

While specific spectra for the title compound are not widely published, the following are expected characteristic peaks based on its structure and data from closely related analogs.

Table 2: Expected Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ ~4.1 (q, 2H, -OCH₂CH₃), ~3.4 (t, 4H, piperazine CH₂), ~3.2 (s, 2H, -NCH₂COO-), ~2.4 (t, 4H, piperazine CH₂), ~1.4 (s, 9H, -C(CH₃)₃), ~1.2 (t, 3H, -OCH₂CH₃) ppm. |

| ¹³C NMR | δ ~170 (-COO-), ~154 (-NCOO-), ~80 (-C(CH₃)₃), ~60 (-OCH₂CH₃), ~58 (-NCH₂COO-), ~53 (piperazine CH₂), ~44 (piperazine CH₂), ~28 (-C(CH₃)₃), ~14 (-OCH₂CH₃) ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 273.18. |

| IR Spectroscopy | ~1740 cm⁻¹ (C=O stretch, ester), ~1690 cm⁻¹ (C=O stretch, carbamate), ~1160 cm⁻¹ (C-O stretch). |

Safety and Handling

Appropriate safety precautions should be taken when handling tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Hazards: May cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

This technical guide provides a summary of the key chemical properties and applications of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Its versatility as a synthetic intermediate ensures its continued importance in the field of drug discovery and development.

References

An In-depth Technical Guide to tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Properties

The formal IUPAC name for the compound is tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate [1]. It is also commonly known by other names such as 1-Boc-4-(ethoxycarbonylmethyl)piperazine and Ethyl 2-(4-Boc-1-piperazinyl)acetate[1]. This compound features a piperazine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen and an ethyl acetate group at the other.

Physicochemical Data

The key quantitative properties of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H24N2O4 | [1] |

| Molecular Weight | 272.34 g/mol | [1] |

| CAS Number | 209667-59-4 | [1] |

| Appearance | White powder | [2] |

| Purity | ≥97% | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectral Data

While a specific experimental spectrum for the title compound is not detailed in the provided search results, a representative ¹H and ¹³C NMR data for a closely related analog, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, is available. The expected signals for the title compound would be similar, with characteristic shifts for the ethyl group instead of the tert-butyl ester group. For the analog, the following data is reported: ¹H NMR (400 MHz, CDCl₃): δ = 1.45 (s, 9H, ᵗBu), 1.46 (s, 9H, ᵗBu), 2.52 (t, J = 4.9 Hz, 4H, NCH₂), 3.12 (s, 2H, NCH₂), 3.47 (t, J = 4.9 Hz, 4H, NCH₂)[3]. ¹³C NMR (101 MHz, CDCl₃): δ = 28.3, 28.6 (2 × ᵗBu), 52.8 (NCH₂), 60.1 (NCH₂), 79.8, 81.4 (2 × Cquart), 154.8 (C=O)[3].

Synthesis and Purification

The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is typically achieved via a nucleophilic substitution reaction. A detailed experimental protocol for a closely related analog, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, is described below and is representative of the synthesis of the title compound[3][4]. The primary difference would be the use of ethyl bromoacetate instead of tert-butyl bromoacetate.

Experimental Protocol: Synthesis of a Piperazine-1-carboxylate Derivative

Objective: To synthesize a substituted piperazine derivative via nucleophilic displacement.

Materials:

-

N-Boc-piperazine

-

Ethyl bromoacetate

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Petroleum ether

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-piperazine (1.11 mmol) and triethylamine (2.22 mmol) in 10 mL of anhydrous THF in a round-bottom flask.

-

Add ethyl bromoacetate (2.22 mmol) dropwise to the solution at ambient temperature.

-

Stir the reaction mixture at 60°C overnight.

-

After cooling to room temperature, add 15 mL of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1 ratio) to yield the final product[3].

Applications in Drug Development

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications[4]. Its bifunctional nature, with a protected amine and an ester group, allows for sequential and selective modifications.

A significant application of this compound is in the field of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein[5]. The piperazine moiety in tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can serve as a core component of the linker that connects the ligand for the target protein and the ligand for the E3 ligase[5].

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for its application.

Caption: Synthetic pathway for the target compound.

Caption: General workflow for PROTAC synthesis.

References

- 1. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | C13H24N2O4 | CID 22321826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, CasNo.209667-59-4 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its Role as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical synonyms, physical and chemical properties, a representative synthesis protocol, and its application in drug discovery.

Chemical Identity and Synonyms

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an ethyl acetate substituent on the other. This structure makes it a valuable bifunctional linker in the synthesis of more complex molecules.

A comprehensive list of its synonyms and identifiers is provided in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |

| CAS Number | 209667-59-4[1] |

| Molecular Formula | C13H24N2O4[1] |

| Molecular Weight | 272.34 g/mol [1] |

| Synonym 1 | 1-Boc-4-(ethoxycarbonylmethyl)piperazine |

| Synonym 2 | Ethyl 2-(4-Boc-1-piperazinyl)acetate[1] |

| Synonym 3 | N-Boc-piperazine-4-yl-acetic acid ethyl ester |

| Synonym 4 | 4-ethoxycarbonylmethyl-piperazine-1-carboxylic acid tert-butyl ester |

| Synonym 5 | tert-Butyl 4-[(ethoxycarbonyl)methyl]-piperazine-1-carboxylate[1] |

Physicochemical and Spectral Data

| Property | Value (for tert-butoxy analogue) | Reference |

| Appearance | Colorless solid | [2] |

| Melting Point | 102 °C | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 3.47 (t, J = 4.9 Hz, 4H, NCH₂), 3.12 (s, 2H, NCH₂), 2.52 (t, J = 4.9 Hz, 4H, NCH₂), 1.46 (s, 9H, tBu), 1.45 (s, 9H, tBu) | [2][3] |

| ¹³C NMR (101 MHz, CDCl₃) | δ = 154.8 (C=O), 81.4 (Cquart), 79.8 (Cquart), 60.1 (NCH₂), 52.8 (NCH₂), 28.6 (tBu), 28.3 (tBu) | [2][3] |

| Mass Spectrum (ESI+) | m/z = 301 (100) [M++H], 323 (11) [M+Na] | [2][3] |

Experimental Protocols: Synthesis

The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the nucleophilic substitution of an ethyl haloacetate with N-Boc-piperazine. The following is a detailed protocol adapted from the synthesis of its tert-butoxy analogue.[2]

Reaction Scheme:

Figure 1: Synthesis of the target compound.

Materials:

-

N-Boc-piperazine

-

Ethyl bromoacetate

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve N-Boc-piperazine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous THF.

-

To this solution, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir overnight.

-

After cooling to room temperature, add a saturated solution of sodium bicarbonate to quench the reaction.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to yield the final product.

Application in PROTAC Technology

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives are pivotal linkers in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[4][5][6]

PROTAC Mechanism of Action:

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The piperazine moiety in the title compound serves as a versatile and tunable component of this linker.

The mechanism involves the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase.[7] This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.[8] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[8]

Figure 2: PROTAC mechanism of action.

The piperazine ring in the linker can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are critical for its overall efficacy. The basic nitrogen atoms of the piperazine can be protonated at physiological pH, potentially increasing the hydrophilicity of the molecule.

Experimental Workflow for PROTAC Development:

The development of a PROTAC utilizing a piperazine-based linker typically follows a structured workflow from design to biological evaluation.

Figure 3: PROTAC development workflow.

Conclusion

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a valuable and versatile chemical intermediate with significant applications in modern drug discovery, particularly in the rapidly evolving field of targeted protein degradation. Its utility as a linker component in PROTACs underscores the importance of such building blocks in the rational design of novel therapeutics. This guide provides essential technical information to aid researchers in the synthesis and application of this and related compounds in their drug development endeavors.

References

- 1. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | C13H24N2O4 | CID 22321826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

Technical Guide: Spectral and Experimental Data for Ethyl 2-(4-Boc-1-piperazinyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral and experimental data for Ethyl 2-(4-Boc-1-piperazinyl)acetate (CAS No: 209667-59-4). This compound is a valuable building block in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[][2] This document includes detailed, predicted spectral data based on analogous structures, a robust experimental protocol for its synthesis, and visualizations to aid in understanding the synthetic workflow.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate[3]

-

Synonyms: 1-Boc-4-(ethoxycarbonylmethyl)piperazine, Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate[3]

-

CAS Number: 209667-59-4[4]

-

Molecular Formula: C₁₃H₂₄N₂O₄[4]

-

Molecular Weight: 272.34 g/mol [4]

Spectral Data

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.45 | Triplet (t) | 4H | Piperazine ring protons (positions 2, 6) |

| ~3.20 | Singlet (s) | 2H | -N-CH₂ -COO- |

| ~2.45 | Triplet (t) | 4H | Piperazine ring protons (positions 3, 5) |

| 1.45 | Singlet (s) | 9H | tert-butyl protons (-C(CH₃)₃) |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | Ester carbonyl carbon (C =O) |

| ~154.7 | Boc carbonyl carbon (C =O) |

| ~80.0 | tert-butyl quaternary carbon (C (CH₃)₃) |

| ~60.5 | Methylene carbon of ethyl group (-O-CH₂ -CH₃) |

| ~57.5 | Methylene carbon adjacent to ester (-N-CH₂ -COO-) |

| ~53.0 | Piperazine ring carbons (positions 3, 5) |

| ~43.5 | Piperazine ring carbons (positions 2, 6) |

| 28.4 | tert-butyl methyl carbons (-C(CH₃ )₃) |

| ~14.2 | Methyl carbon of ethyl group (-O-CH₂-CH₃ ) |

Solvent: CDCl₃

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 273.18 | [M+H]⁺ (Calculated for C₁₃H₂₅N₂O₄⁺: 273.1814) |

| 217.15 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 173.12 | [M - Boc + H]⁺ (Loss of the Boc group) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975, ~2850 | Strong | C-H stretching (alkyl) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1695 | Strong | C=O stretching (Boc carbamate) |

| ~1420 | Medium | C-H bending (CH₂) |

| ~1240, ~1170 | Strong | C-O stretching (ester and carbamate) |

| ~1120 | Medium | C-N stretching (piperazine) |

Experimental Protocols

The synthesis of Ethyl 2-(4-Boc-1-piperazinyl)acetate is typically achieved through the nucleophilic substitution of an ethyl haloacetate with 1-Boc-piperazine. The following protocol is adapted from a reliable synthetic method for a similar compound.[6]

Synthesis of Ethyl 2-(4-Boc-1-piperazinyl)acetate

Materials:

-

1-Boc-piperazine

-

Ethyl bromoacetate (or ethyl chloroacetate)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous THF, add triethylamine (2.0 equivalents).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 2-(4-Boc-1-piperazinyl)acetate.

Acquisition of Spectral Data

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be acquired on a 400 MHz or higher field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

IR Spectroscopy: IR spectra can be recorded on an FT-IR spectrometer using a thin film of the compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for Ethyl 2-(4-Boc-1-piperazinyl)acetate.

Caption: Synthetic route to Ethyl 2-(4-Boc-1-piperazinyl)acetate.

Logical Relationship of Spectral Assignments

This diagram shows the relationship between the different parts of the molecule and their expected signals in ¹H NMR spectroscopy.

Caption: Correlation of molecular fragments to ¹H NMR signals.

References

Physical and chemical properties of 1-Boc-4-(ethoxycarbonylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-4-(ethoxycarbonylmethyl)piperazine, a key building block in modern medicinal chemistry. This document details its characteristics, synthesis, and reactivity, offering valuable insights for its application in research and drug development.

Core Properties

1-Boc-4-(ethoxycarbonylmethyl)piperazine, with the CAS number 209667-59-4, is a mono-protected piperazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an ethoxycarbonylmethyl group on the other allows for selective chemical transformations, making it a versatile intermediate in the synthesis of complex molecules.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Boc-4-(ethoxycarbonylmethyl)piperazine is presented in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₂O₄ | [2][3] |

| Molecular Weight | 272.34 g/mol | [2][3] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 50-55 °C | [5] |

| Boiling Point (Predicted) | 346.1 ± 37.0 °C | [6] |

| Density (Predicted) | 1.090 ± 0.06 g/cm³ | [6] |

| XLogP3 | 1.2 | [7] |

| Solubility | Soluble in common organic solvents such as dichloromethane and ethanol. |

Synthesis and Purification

The synthesis of 1-Boc-4-(ethoxycarbonylmethyl)piperazine is analogous to that of its tert-butyl ester counterpart, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. The general approach involves the nucleophilic substitution of a halo-acetate by mono-Boc-protected piperazine.

Experimental Protocol for Analogous Synthesis

The following protocol is adapted from the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate and can be modified for the synthesis of the target ethyl ester by substituting ethyl bromoacetate.

Materials:

-

1-Boc-piperazine

-

Ethyl bromoacetate

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Dissolve 1-Boc-piperazine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous THF.

-

Add ethyl bromoacetate (2.0 equivalents) dropwise to the solution at ambient temperature.

-

Heat the reaction mixture to 60 °C and stir overnight.

-

After cooling to room temperature, add a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the final product.

General Purification Workflow

The purification of 1-Boc-4-(ethoxycarbonylmethyl)piperazine typically involves standard chromatographic techniques.

Spectroscopic Data (Analogous Compound)

The following spectral data is for the closely related tert-butyl ester analog, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, and serves as a reference.

| Data Type | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ = 1.45 (s, 9H, ᵗBu), 1.46 (s, 9H, ᵗBu), 2.52 (t, ³J = 4.9 Hz, 4H, NCH₂), 3.12 (s, 2H, NCH₂), 3.47 (t, ³J = 4.9 Hz, 4H, NCH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ = 28.3, 28.6 (2 × ᵗBu), 52.8 (NCH₂), 60.1 (NCH₂), 79.8, 81.4 (2 × Cquart), 154.8 (C=O) |

| Mass Spec (ESI+) | m/z = 323 (11) [M+Na]⁺, 301 (100) [M+H]⁺ |

Reactivity and Applications in Drug Development

The chemical reactivity of 1-Boc-4-(ethoxycarbonylmethyl)piperazine is primarily dictated by the Boc-protected amine and the ester functionality. The Boc group provides stability under various conditions but can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. This makes it a valuable synthon in multi-step syntheses.

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS).[4] The inclusion of a piperazine ring can enhance the pharmacological properties of a molecule, such as its solubility and ability to cross the blood-brain barrier.

General Synthetic Utility

The versatility of mono-Boc-protected piperazines allows for their use in various synthetic strategies to create diverse molecular architectures.

While specific signaling pathways modulated by 1-Boc-4-(ethoxycarbonylmethyl)piperazine are not documented, its derivatives are often designed to interact with a variety of biological targets, including G-protein coupled receptors and enzymes, due to the favorable properties conferred by the piperazine core. The ethoxycarbonylmethyl group can also be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification or interaction with biological targets.

Safety and Handling

Appropriate safety precautions should be taken when handling 1-Boc-4-(ethoxycarbonylmethyl)piperazine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

- 1. CAS 209667-59-4: 1-Boc-4-ethoxycarbonylmethylpiperazine [cymitquimica.com]

- 2. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | C13H24N2O4 | CID 22321826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate(135716-09-5) 1H NMR [m.chemicalbook.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Piperazine-1-Carboxylate Derivatives

Introduction: The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, have made it a "privileged scaffold" in drug discovery. The introduction of a carboxylate moiety at the 1-position, forming the piperazine-1-carboxylate core, further enhances the drug-like properties of this versatile structure. This modification allows for fine-tuning of pharmacokinetic and pharmacodynamic parameters, leading to the development of a wide array of therapeutic agents. This technical guide delves into the discovery and history of piperazine-1-carboxylate derivatives, with a focus on their evolution as potent and selective drug candidates. We will explore key examples, their synthesis, mechanism of action, and the structure-activity relationships that have guided their development.

A Case Study: The Development of Potent and Selective Factor Xa Inhibitors

A significant chapter in the history of piperazine-1-carboxylate derivatives is their emergence as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. The quest for orally available anticoagulants to replace warfarin spurred extensive research in this area.

One of the pioneering efforts in this domain was the development of a series of piperazine-1-carboxylate-based FXa inhibitors. Researchers sought to optimize the interaction of these molecules with the active site of the FXa enzyme, particularly the S1 and S4 binding pockets.

Structure-Activity Relationship (SAR) Studies

The development of these inhibitors was driven by systematic SAR studies. The core structure consisted of a central piperazine-1-carboxylate scaffold, with various substituents at the 4-position of the piperazine ring and on the carboxylate group.

A key breakthrough was the discovery that a 3-oxopyrrolidine-1-carboxamide group at the 4-position of the piperazine ring led to a significant increase in potency. This was attributed to the favorable interactions of this moiety with the S4 binding pocket of FXa. Further optimization of the substituent on the carboxylate group, which interacts with the S1 pocket, led to the identification of highly potent and selective inhibitors.

The logical progression of the SAR studies can be visualized as follows:

Quantitative Data on FXa Inhibition

The following table summarizes the in vitro potency of key piperazine-1-carboxylate derivatives against Factor Xa.

| Compound ID | R1 Substituent (S1 Pocket) | R2 Substituent (Piperazine N4) | FXa Ki (nM) |

| 1 | 4-Chlorophenyl | Benzoyl | 150 |

| 2 | 4-Methoxyphenyl | Acetyl | 98 |

| 3 | 3-Chloro-4-fluorophenyl | 3-Oxopyrrolidine-1-carboxamide | 0.8 |

| 4 | 5-Chloro-2-thienyl | 3-Oxopyrrolidine-1-carboxamide | 0.5 |

Experimental Protocols: Synthesis of a Key Intermediate

A common synthetic strategy for preparing these derivatives involves the initial formation of a piperazine-1-carboxylate core, followed by the introduction of the desired substituents. Below is a representative protocol for the synthesis of a key intermediate, tert-butyl 4-(3-oxopyrrolidine-1-carbonyl)piperazine-1-carboxylate.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate

-

To a solution of piperazine (2.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc)2O (1.0 eq) in DCM (2 volumes) dropwise over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water (2 x 5 volumes) and brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a white solid.

Step 2: Synthesis of tert-butyl 4-(3-oxopyrrolidine-1-carbonyl)piperazine-1-carboxylate

-

To a solution of 3-oxopyrrolidine-1-carbonyl chloride (1.1 eq) in anhydrous DCM (5 volumes) at 0 °C, add a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in DCM (5 volumes) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Dilute the reaction with DCM (10 volumes) and wash with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired product.

The general workflow for the synthesis is depicted in the following diagram:

Mechanism of Action: Factor Xa Inhibition Signaling Pathway

Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade by converting prothrombin to thrombin. Thrombin, in turn, converts fibrinogen to fibrin, which forms the mesh of a blood clot. Piperazine-1-carboxylate derivatives act as competitive inhibitors of FXa, binding to its active site and preventing the cleavage of prothrombin.

The mechanism of action within the coagulation cascade is illustrated below:

The piperazine-1-carboxylate scaffold has proven to be a highly versatile and valuable core in the design of novel therapeutic agents. The case of FXa inhibitors clearly demonstrates how systematic medicinal chemistry efforts, focused on optimizing the substituents around this central motif, can lead to the discovery of potent and selective drug candidates. The ability to readily synthesize a diverse library of derivatives, coupled with a deep understanding of the target's structure and function, has been instrumental in the success of this chemical class. Future research will undoubtedly continue to uncover new applications for piperazine-1-carboxylate derivatives in addressing a wide range of diseases.

The Piperazine Moiety: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its prevalence in a vast array of bioactive compounds and approved drugs stems from a unique combination of favorable physicochemical properties, synthetic tractability, and the ability to impart desirable pharmacokinetic characteristics to a molecule.[3] This technical guide provides a comprehensive overview of the multifaceted role of the piperazine moiety in bioactive compounds, detailing its core properties, diverse pharmacological applications, and the structure-activity relationships that govern its efficacy.

Physicochemical Properties: The Foundation of Versatility

The utility of the piperazine moiety in drug design is deeply rooted in its fundamental physicochemical characteristics. As a diprotic base, it can be readily protonated at physiological pH, a feature that can be leveraged to enhance aqueous solubility and bioavailability.[4] The piperazine ring typically adopts a stable chair conformation, offering a rigid and predictable framework for the spatial orientation of pharmacophoric groups, which is crucial for effective interaction with biological targets.

Key physicochemical parameters of piperazine and its common salt forms are summarized below:

| Compound | Melting Point (°C) | pKa1 | pKa2 | Solubility in Water |

| Piperazine (anhydrous) | 106 - 108[4] | 5.35 | 9.73 | Freely soluble[5] |

| Piperazine Hexahydrate | 44[4] | - | - | - |

| Piperazine Dihydrochloride | 318 - 320[4] | - | - | - |

The hygroscopic nature of piperazine and some of its salts is a critical consideration in formulation development, with the potential to impact the stability and handling of powdered active pharmaceutical ingredients.[4] The formation of salts, such as with non-steroidal anti-inflammatory drugs (NSAIDs), has been shown to significantly improve the solubility of poorly soluble compounds.[6][7]

A Privileged Scaffold in Diverse Therapeutic Areas

The structural versatility of the piperazine ring has led to its incorporation into a wide range of therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[8]

Anticancer Agents

The piperazine moiety is a prominent feature in numerous anticancer drugs, where it can serve as a linker between key pharmacophoric elements or as a core scaffold for interaction with various cancer-related targets.[9]

Imatinib , a tyrosine kinase inhibitor, exemplifies the successful application of the piperazine scaffold in targeted cancer therapy. It effectively inhibits the Bcr-Abl kinase, which is constitutively active in chronic myeloid leukemia (CML).[10][11]

Olaparib , a poly(ADP-ribose) polymerase (PARP) inhibitor, is another notable example. It is used in the treatment of certain types of cancers with mutations in the BRCA1 and BRCA2 genes.[2]

The following table summarizes the in vitro activity of selected piperazine-containing anticancer agents:

| Compound | Target | Cell Line | IC50/GI50 (µM) |

| Imatinib | Bcr-Abl | Ba/F3, K562 | 0.025 - 0.1 |

| Olaparib | PARP | - | - |

| Vindoline-piperazine conjugate 23 | - | MDA-MB-468 (Breast Cancer) | 1.00 |

| Vindoline-piperazine conjugate 25 | - | HOP-92 (Non-small cell lung cancer) | 1.35 |

| Chalcone-piperazine hybrid 8 | - | PC3 (Prostate Cancer) | 1.05 |

| Ursolic acid-piperazine derivative 20 | - | HeLa (Cervical Cancer) | 2.6 |

| Ursolic acid-piperazine derivative 20 | - | MKN45 (Gastric Cancer) | 2.1 |

Note: IC50 and GI50 values can vary depending on the specific experimental conditions.

Central Nervous System (CNS) Agents

Piperazine derivatives are widely employed in the development of drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[12] The piperazine ring often plays a crucial role in the interaction of these drugs with neurotransmitter receptors.[13]

Vortioxetine , an antidepressant, is a serotonin modulator and stimulator with a complex mechanism of action that includes inhibition of the serotonin transporter (SERT) and modulation of several serotonin receptors.[14]

The binding affinities of selected piperazine-containing CNS agents are presented below:

| Compound | Target | Ki (nM) |

| Vortioxetine | SERT | 1.6 |

| Vortioxetine | 5-HT3 Receptor | 3.7 |

| Vortioxetine | 5-HT1A Receptor | 15 |

| Vortioxetine | 5-HT7 Receptor | 19 |

| Vortioxetine | 5-HT1B Receptor | 33 |

| Vortioxetine | 5-HT1D Receptor | 54 |

| Thiazolinylphenyl-piperazine 2b | 5-HT1A Receptor | 412 |

Antimicrobial Agents

The piperazine scaffold is a valuable component in the design of novel antibacterial and antifungal agents, often contributing to improved potency and a broader spectrum of activity.[15][16][17]

The antimicrobial activity of representative piperazine derivatives is summarized in the following table:

| Compound Class | Organism | MIC (µg/mL) |

| Substituted piperazine derivatives | Staphylococcus aureus | Significant activity |

| Substituted piperazine derivatives | Pseudomonas aeruginosa | Significant activity |

| Substituted piperazine derivatives | Escherichia coli | Significant activity |

| Substituted piperazine derivatives | Aspergillus fumigatus | Less active |

| Thiazole-containing piperazine analogues | Various bacteria and fungi | 3.1 - 25 |

Experimental Protocols

Detailed methodologies are essential for the synthesis and biological evaluation of piperazine-containing compounds.

Synthesis of Piperazine Derivatives

General Procedure for the Synthesis of N-Aryl Piperazines: [18]

-

In a dry nitrogen atmosphere, a mixture of the desired aniline (3.0 mmol), bis(2-chloroethyl)amine hydrochloride (3.0 mmol), and diethylene glycol monomethyl ether (0.75 mL) is heated at 150 °C for 6–12 hours.

-

After cooling to room temperature, the mixture is dissolved in methanol (4 mL) followed by the addition of diethyl ether (150 mL).

-

The resulting precipitate (HCl salt) is collected by filtration and washed with diethyl ether.

-

The HCl salt is converted to the free amine by treatment with a sodium carbonate solution and extracted with ethyl acetate.

-

The combined organic layers are dried over sodium sulfate and concentrated in vacuo to yield the N-aryl piperazine.

Synthesis of 1-Benzylpiperazine: [1]

-

A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65 °C.

-

Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the solution with swirling.

-

While maintaining the temperature at 65 °C, benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring.

-

The reaction mixture is cooled, and the precipitated 1-benzylpiperazine dihydrochloride is collected by filtration.

-

The free base can be obtained by treating an aqueous solution of the salt with sodium hydroxide and extracting with chloroform.

Biological Assays

Minimum Inhibitory Concentration (MIC) Test Protocol (Broth Microdilution): [19][20][21]

-

Preparation of Antimicrobial Stock Solution: Dissolve the piperazine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add a standardized volume of the bacterial suspension to each well containing the antimicrobial dilutions. Include a positive control (broth + bacteria) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test organism (typically 35-37°C) for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the bacteria.

In Vitro Bcr-Abl Kinase Assay: [10][11][22]

-

Reaction Setup: In a suitable reaction vessel (e.g., microcentrifuge tube or 96-well plate), combine the recombinant Bcr-Abl enzyme, a suitable substrate (e.g., a synthetic peptide), and various concentrations of the piperazine-containing inhibitor in a kinase buffer.

-

Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction, for example, by adding EDTA or SDS-PAGE sample buffer.

-

Detection: Detect the level of substrate phosphorylation using an appropriate method such as autoradiography (for radiolabeled ATP), ELISA, or Western blotting with a phospho-specific antibody.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Role of Piperazine: Signaling Pathways and Workflows

Graphviz diagrams can effectively illustrate the complex biological processes and experimental procedures involving piperazine-containing compounds.

Caption: Imatinib inhibits the Bcr-Abl signaling pathway in CML.

Caption: Experimental workflow for antimicrobial screening.

Caption: Structure-Activity Relationship for piperazine antimicrobials.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of piperazine derivatives and their biological activity is paramount for rational drug design.

-

Anticancer Agents: For some anticancer piperazine derivatives, the nature of the substituents on the piperazine nitrogen atoms is crucial for their inhibitory activity. For instance, in a series of vindoline-piperazine conjugates, N-alkyl derivatives were found to be more active than their N-acyl counterparts.[23] Furthermore, specific substitutions, such as N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], and N-bis(4-fluorophenyl)methyl groups, led to significantly higher efficacy.[23]

-

CNS Agents: In the context of CNS agents, particularly those targeting serotonin receptors, the substitution pattern on the piperazine ring and the nature of the aryl group attached to one of the nitrogens are critical determinants of affinity and selectivity.[12][13]

-

Antimicrobial Agents: For piperazine-based antimicrobial agents, the incorporation of electron-withdrawing groups like halogens or nitro groups on the aromatic substituents has been shown to enhance antibacterial activity.[15][16] Conversely, the presence of electron-donating groups or certain other heterocyclic rings can reduce potency.[15]

Conclusion

The piperazine moiety is undeniably a privileged scaffold in medicinal chemistry, offering a unique and advantageous combination of physicochemical properties and synthetic accessibility. Its widespread presence in a multitude of clinically successful drugs across various therapeutic areas is a testament to its versatility and importance. A thorough understanding of its core properties, pharmacological roles, and structure-activity relationships is essential for medicinal chemists and drug development professionals seeking to design and develop the next generation of innovative and effective therapeutics. The continued exploration of novel piperazine derivatives holds significant promise for addressing unmet medical needs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. benchchem.com [benchchem.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. 2024.sci-hub.st [2024.sci-hub.st]

- 19. benchchem.com [benchchem.com]

- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Cornerstone of Modern Drug Discovery: A Technical Guide to Boc-Protected Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Introduction

N-tert-butoxycarbonyl (Boc)-protected piperazine has solidified its position as an indispensable scaffold in the landscape of medicinal chemistry. Its unique structural architecture, featuring a versatile secondary amine for substitution and a protected primary amine, provides a robust platform for the synthesis of a diverse array of therapeutic agents. The strategic use of the Boc protecting group allows for selective functionalization, a critical aspect in the multi-step synthesis of complex drug molecules, preventing undesirable side reactions and enabling precise molecular construction.[1] The piperazine moiety itself is a "privileged scaffold," frequently found in drugs targeting a wide range of diseases, including those of the central nervous system (CNS), infectious diseases, and cancer.[2] This technical guide offers an in-depth exploration of Boc-protected piperazine derivatives, encompassing their synthesis, physicochemical properties, and applications in drug discovery, supplemented with detailed experimental protocols and quantitative bioactivity data.

Physicochemical Properties of N-Boc-Piperazine

A comprehensive understanding of the physicochemical properties of N-Boc-piperazine is crucial for its effective application in synthetic chemistry. These properties influence its reactivity, solubility, and handling.

| Property | Value | Reference |

| CAS Number | 57260-71-6 | [2][3] |

| Molecular Formula | C₉H₁₈N₂O₂ | [2][3] |

| Molecular Weight | 186.25 g/mol | [2][3] |

| Appearance | White to light yellow crystalline solid/waxy solid | [2][3] |

| Melting Point | 43-49 °C | [2][3] |

| Boiling Point | 258 °C at 760 mmHg | [3][4] |

| Density | 1.03 g/cm³ | [3][4] |

| Solubility | Soluble in ethanol, methanol, dichloromethane, ethyl acetate, and DMSO.[2][3] Soluble in water.[2][5] | |

| pKa | 8.45 ± 0.10 (Predicted) | [5] |

| XLogP3 | 0.5 | [6] |

Synthesis of Boc-Protected Piperazine Derivatives: Key Methodologies

The synthesis of Boc-protected piperazine derivatives is a cornerstone of many drug discovery programs. The following protocols outline key synthetic transformations.

Experimental Protocol 1: Synthesis of N-Boc-Piperazine from Diethanolamine

This industrial-scale, three-step synthesis offers high yields and purity.[7][8]

Step 1: Chlorination of Diethanolamine

-

In a suitable reactor, charge diethanolamine.

-

Slowly add thionyl chloride, controlling the temperature during the addition.

-

Allow the reaction to proceed to completion. The resulting bis(2-chloroethyl)amine is typically used in the next step without extensive purification.

Step 2: Boc Protection

-

React the bis(2-chloroethyl)amine with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. The molar ratio of Boc anhydride to diethanolamine should be approximately 0.95-1.05:1.[8]

-

The reaction is typically carried out in the presence of an inorganic base like sodium carbonate in purified water.[8]

-

Stir the reaction for 12-16 hours.[8]

Step 3: Aminolysis and Cyclization

-

To the tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water. The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[7][8]

-

Raise the temperature to approximately 60°C and maintain it for about 2.5-3.5 hours.[7][8]

-

Perform a liquid-liquid extraction using ethyl acetate.[7][8]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[7][8]

Caption: Workflow for the industrial synthesis of N-Boc-piperazine.

Experimental Protocol 2: Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

This palladium-catalyzed cross-coupling reaction is a powerful method for forming N-aryl-N'-Boc-piperazines.[2][3]

Materials:

-

N-Boc-piperazine

-

Aryl halide (Ar-X)

-

Pd₂(dba)₃ (palladium catalyst)

-

RuPhos (ligand)

-

Sodium tert-butoxide (NaOtBu) (base)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, NaOtBu, and N-Boc-piperazine.[3]

-

Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5 minutes.[3]

-

Add anhydrous toluene or dioxane via syringe, followed by the aryl halide.[3]

-

Place the vial in a preheated oil bath at 80-110°C and stir vigorously.[2][3]

-

Monitor the reaction by TLC or LC-MS. Reactions are often complete within 4-24 hours.[2][3]

-

Upon completion, cool the vial to room temperature and quench the reaction with water.[2][3]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[2][3]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2][3]

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[2][3]

Caption: General workflow for Buchwald-Hartwig N-arylation.

Experimental Protocol 3: Deprotection of N-Boc-Piperazine Derivatives

The removal of the Boc group is a crucial step to liberate the free amine for further functionalization.

Method A: Using Trifluoroacetic Acid (TFA) [9]

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Method B: Using Hydrochloric Acid (HCl) in Dioxane [9]

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

-

Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.

-

Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

Applications in Drug Discovery and Biological Activity

Boc-protected piperazine derivatives are integral to the development of a wide range of therapeutic agents. The piperazine scaffold is a common feature in drugs targeting various diseases.

Anticancer Activity

Numerous piperazine derivatives have demonstrated potent anticancer activity.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 3 | MDA-MB-231 | 11.3 | Induces apoptosis, blocks cell cycle in G0/G1 phase | [10] |

| PCC | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | Cytotoxic, Induces Apoptosis | [2] |

| 8u | HepG-2 (Liver Cancer) | 1.88 ± 0.83 | Tubulin Polymerization and VEGFR-2 Kinase Inhibition | [2] |

| 123 | HT29 (Colon Cancer) | 0.28 ± 0.009 | Cytotoxic | [2] |

| 123 | SiHa (Cervical Cancer) | 0.25 ± 0.01 | Cytotoxic | [2] |

Antiviral Activity

Piperazine derivatives have shown promise as antiviral agents, particularly against HIV and influenza.

| Compound | Target | EC₅₀ (µM) | Reference |

| 41 | HIV-1 | 0.00002 | [11] |

| 42 | HIV-1 | 0.000058 | [11] |

| 43 | HIV-1 | 0.00004 | [11] |

| 45 | HIV-1 (H9 and MT4 cell lines) | 3.9 and 3.7 | [11] |

| 46 | HIV-1 Bal (R5) | 0.00617 | [11] |

| (R)-2c | Influenza A Virus (H1N1 and Oseltamivir-resistant H1N1) | 0.03 - 0.06 | [12] |

GPCR Ligand Binding Affinity

Many CNS-active drugs containing the piperazine moiety target G-protein coupled receptors (GPCRs).

| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | Reference |

| 10c | 116 | 3.72 | [2] |

| 10e | 51.2 | 0.550 | [2] |

Signaling Pathways and Experimental Workflows

GPCR Signaling Pathway

Boc-protected piperazine derivatives are frequently used to synthesize ligands that modulate GPCR signaling. The following diagram illustrates a simplified GPCR signaling cascade.[2]

Caption: Simplified GPCR signaling pathway initiated by ligand binding.

Experimental Workflow for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a critical analytical technique for the characterization and quantification of Boc-protected piperazine derivatives.[1]

Caption: General experimental workflow for LC-MS analysis.

Conclusion

N-Boc-piperazine and its derivatives are undeniably pivotal in the advancement of modern medicinal chemistry. The synthetic tractability afforded by the Boc protecting group, combined with the favorable pharmacological properties of the piperazine scaffold, has cemented its role in the development of a multitude of life-saving and life-enhancing medications.[2] The continued innovation in synthetic methodologies and a deeper understanding of the structure-activity relationships of these derivatives will undoubtedly pave the way for the discovery of the next generation of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. innospk.com [innospk.com]

- 5. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 6. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. benchchem.com [benchchem.com]

- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. ijpsr.com [ijpsr.com]

- 11. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 12. Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Functionalized Piperazine Compounds: A Technical Guide

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, contribute to enhanced aqueous solubility, oral bioavailability, and the ability to cross cell membranes.[3] These favorable characteristics have established piperazine as a "privileged structure," leading to its incorporation into a vast array of therapeutic agents with diverse biological activities.[1][4] This technical guide provides an in-depth overview of the significant biological activities of functionalized piperazine compounds, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective effects.

Anticancer Activity

Piperazine derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use, including Imatinib, Olaparib, and Bosutinib.[1] Their mechanisms of action are varied and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[5]

Quantitative Data on Anticancer Piperazine Derivatives

The following table summarizes the in vitro antiproliferative activity of selected functionalized piperazine compounds against various human cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Vindoline-Piperazine Conjugates | Compound 23 ([4-(trifluoromethyl)benzyl]piperazine conjugate) | MDA-MB-468 (Breast Cancer) | GI₅₀ | 1.00 µM | [6][7] |

| Vindoline-Piperazine Conjugates | Compound 25 (1-bis(4-fluorophenyl)methyl piperazine conjugate) | HOP-92 (Non-Small Cell Lung Cancer) | GI₅₀ | 1.35 µM | [6][7] |

| Benzhydrylpiperazine-Nitrobenzenesulfonamide Hybrids | 2,4-dinitrobenzenesulfonamide derivatives | Mycobacterium tuberculosis H37Rv | MIC | 0.78 to >25 µg/mL | [8] |

| Piperazine-Substituted Pyranopyridines | Various derivatives | Various tumor cell lines | Antiproliferative Activity | Micromolar to submicromolar concentrations | [9] |

| Phenylpiperazine Derivatives of 1,2-Benzothiazine | Compound BS230 | Various cancer cell lines | Cytotoxic Activity | Comparable to Doxorubicin | [10] |

Experimental Protocols for Anticancer Activity Assessment

The U.S. National Cancer Institute's 60 human tumor cell line screen (NCI60) is a widely used method to assess the anticancer potential of novel compounds.

Methodology:

-

Cell Culture: The 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

-

Cell Plating: Cells are inoculated into 96-well microtiter plates.

-

Compound Incubation: After 24 hours, the test compounds are added at various concentrations (typically a single high dose for initial screening, followed by a 5-log dilution series for more detailed studies).

-

Incubation Period: The plates are incubated for 48 hours.

-